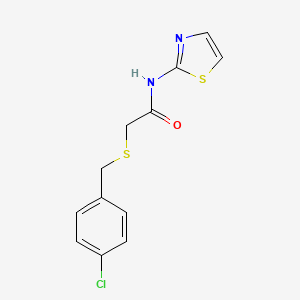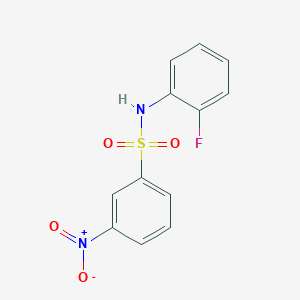
Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl-: is a complex organic compound that features a thiazole ring, a chlorobenzyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl- typically involves the reaction of 2-mercaptothiazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetamide under controlled conditions to yield the final product. The reaction conditions often require a solvent like ethanol or methanol and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the thiazole ring.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl- serves as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be explored for its antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to determine its efficacy and safety in various biological systems.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or coatings can enhance their performance in terms of durability, resistance to chemicals, and other desirable traits.
Mecanismo De Acción
The mechanism by which Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and chlorobenzyl group can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
- 2-[(4-Chlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
- 2-[(4-Chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
- 2-[(4-Chlorobenzyl)sulfanyl]-N-(2-hydroxyphenyl)acetamide
Comparison: Compared to these similar compounds, Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring can enhance the compound’s ability to interact with biological targets, making it potentially more effective in certain applications. Additionally, the specific arrangement of functional groups in this compound can influence its reactivity and stability, setting it apart from other similar molecules.
Propiedades
Fórmula molecular |
C12H11ClN2OS2 |
|---|---|
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H11ClN2OS2/c13-10-3-1-9(2-4-10)7-17-8-11(16)15-12-14-5-6-18-12/h1-6H,7-8H2,(H,14,15,16) |
Clave InChI |
VNDKVRPZDLMDAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSCC(=O)NC2=NC=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3,4-di(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007094.png)

![1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B15007098.png)
![diethyl 5-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15007102.png)
methanone](/img/structure/B15007112.png)

![Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate](/img/structure/B15007119.png)
![2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B15007126.png)
![7-{[2-(phenylamino)ethyl]amino}-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15007132.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15007152.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B15007165.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B15007178.png)
